Ethyl L-lactate

Description

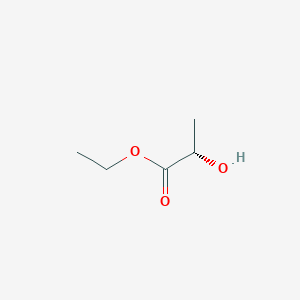

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCLXQDLBQLTDK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042336 | |

| Record name | (L)-(-)-Ethyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Propanoic acid, 2-hydroxy-, ethyl ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (L)-Ethyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.6 [mmHg] | |

| Record name | (L)-Ethyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

687-47-8 | |

| Record name | Ethyl L-lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (L)-(-)-Ethyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, ethyl ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (L)-(-)-Ethyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (S)-2-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL L-LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA1IKU79WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Ethyl L-lactate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical, spectral, and safety properties of Ethyl L-lactate. It is intended to serve as a foundational resource for researchers engaged in chemical synthesis, drug development, and materials science, offering detailed data, experimental methodologies, and visual representations of key processes and pathways.

General and Chemical Properties

This compound, the ethyl ester of L-lactic acid, is a chiral, bio-based solvent recognized for its favorable safety and environmental profile.[1] It is derived from renewable resources, typically through the fermentation of sugars, and is considered a green solvent alternative to traditional petrochemical-based solvents.[2][3] Its natural origin and biodegradability make it a subject of interest in sustainable chemistry.[1][4] this compound is found naturally in small amounts in foods like wine and various fruits.[5]

Table 1: General Chemical Information for this compound

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2S)-2-hydroxypropanoate | [6] |

| Synonyms | (-)-Ethyl L-lactate, L-Lactic acid ethyl ester, Ethyl (S)-2-hydroxypropionate | [7][8] |

| CAS Number | 687-47-8 | [4][6] |

| Molecular Formula | C₅H₁₀O₃ | [6][9] |

| Molecular Weight | 118.13 g/mol | [6][10] |

| InChI | 1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m0/s1 | [2][7] |

| InChIKey | LZCLXQDLBQLTDK-BYPYZUCNSA-N | [2][7] |

| SMILES | C--INVALID-LINK--C(OCC)=O | [2] |

| BRN | 1720839 | [3][9] |

| EINECS | 211-694-1 | [11] |

Physical and Thermochemical Properties

This compound is a clear, colorless liquid characterized by a mild, buttery, and fruity odor.[10][12] It is completely miscible with water, though some degree of hydrolysis can occur, and it is also soluble in a wide range of organic solvents.[9][12][13]

Table 2: Physical and Thermochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [3][9][11] |

| Odor | Mild, characteristic, buttery, fruity | [10][12][13] |

| Melting Point | -26 °C | [2][5][9] |

| Boiling Point | 154 °C (at 760 mmHg) | [2][9][12] |

| Density | 1.034 g/mL at 20 °C | [2][4][9] |

| Refractive Index (n20/D) | 1.4130 | [2][4][9] |

| Vapor Pressure | 2 mmHg at 20 °C | [9][11][14] |

| Vapor Density | 4.1 (air = 1) | [2][9][11] |

| Flash Point | 46 °C / 114.8 °F (Closed Cup) | [14] |

| Autoignition Temperature | 400 °C / 752 °F | [2][14] |

| Explosive Limits | 1.5% - 16.4% (V) | [3][9] |

| pH | 4 (50 g/L in H₂O at 20 °C) | [2][3][9] |

| LogP | 0.31 at 20 °C | [3] |

Table 3: Optical Properties of this compound

| Property | Value | Source(s) |

| Specific Rotation [α] | -10° (neat, at 14 °C/D) | [2][10] |

| Chirality | (S)-enantiomer | [3][15] |

Table 4: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Miscible (with some hydrolysis) | [9][12][13] |

| Ethanol, Ether | Soluble | [9] |

| Acetone, Ketones | Soluble | [12][13] |

| Esters, Hydrocarbons | Soluble | [12][13] |

| Chloroform | Soluble | [11][13] |

Stability and Reactivity

This compound is stable under normal storage conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases/alkalis.[8][12] It is a combustible liquid and its vapors can form explosive mixtures with air.[14][16] The primary degradation pathways are hydrolysis and oxidation.[17] To maintain purity, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from ignition sources.[1][17]

References

- 1. High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. (−)-エチル L-乳酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl L(-)-lactate CAS#: 687-47-8 [m.chemicalbook.com]

- 4. Ethyl L(-)-lactate | 687-47-8 [chemicalbook.com]

- 5. Ethyl lactate - Wikipedia [en.wikipedia.org]

- 6. (L)-ethyl lactate | C5H10O3 | CID 92831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. (-)-Ethyl L-Lactate|687-47-8|MSDS [dcchemicals.com]

- 9. chembk.com [chembk.com]

- 10. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl L(-)-lactate;CAS:687-47-8 - Career Henan Chemical Co. [coreychem.com]

- 12. Ethyl lactate CAS#: 97-64-3 [m.chemicalbook.com]

- 13. Ethyl lactate | 97-64-3 [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

- 16. chemicalbook.com [chemicalbook.com]

- 17. pharmtech.com [pharmtech.com]

Ethyl L-lactate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl L-lactate, a versatile and environmentally benign solvent and chemical intermediate. The document details its chemical identity, physicochemical properties, synthesis and analysis protocols, and its applications, with a particular focus on its relevance to the pharmaceutical industry.

Core Data Summary

Chemical Identity and Molecular Structure

This compound, the ethyl ester of L-lactic acid, is a chiral molecule with the (S)-configuration.

| Identifier | Value |

| CAS Number | 687-47-8[1] |

| Molecular Formula | C₅H₁₀O₃ |

| IUPAC Name | ethyl (2S)-2-hydroxypropanoate |

| Synonyms | (-)-Ethyl L-lactate, Ethyl (S)-2-hydroxypropionate, L-Lactic acid ethyl ester |

| SMILES | CCOC(=O)--INVALID-LINK--O |

| InChI Key | LZCLXQDLBQLTDK-BYPYZUCNSA-N[1] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Weight | 118.13 g/mol [1][2] |

| Appearance | Clear, colorless liquid[2] |

| Odor | Mild, buttery, creamy, with hints of fruit and coconut |

| Boiling Point | 154 °C[1][3][4] |

| Melting Point | -26 °C[1][4] |

| Density | 1.034 g/mL at 20 °C[1][4] |

| Solubility in Water | Miscible |

| Flash Point | 46 °C (115 °F)[2][3] |

| Vapor Pressure | 2 mmHg at 20 °C[1] |

| Refractive Index (n20/D) | 1.4130[1] |

| Optical Rotation ([α]14/D) | -10° (neat)[1][3] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and well-established method for synthesizing this compound is the Fischer esterification of L-lactic acid with ethanol (B145695), typically in the presence of an acid catalyst.[5]

Materials:

-

L-Lactic acid

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated) or a solid acid catalyst (e.g., Amberlyst 15)[6]

-

Benzene (B151609) or Toluene (B28343) (for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Distillation apparatus

Procedure:

-

Combine L-lactic acid and an excess of ethanol in a round-bottom flask. The molar ratio of ethanol to lactic acid is typically between 3:1 and 5:1 to shift the equilibrium towards the product.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath. Alternatively, a solid acid catalyst can be used for easier removal.

-

Add a water-immiscible solvent like benzene or toluene to the flask and equip it with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

If a mineral acid was used as a catalyst, neutralize it by carefully washing the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Analysis of this compound by Gas Chromatography (GC)

The Occupational Safety and Health Administration (OSHA) provides a method for the analysis of this compound in air samples, which can be adapted for purity analysis of the synthesized product.[7]

Instrumentation:

-

Gas chromatograph (GC)

-

Flame Ionization Detector (FID)

-

Capillary column suitable for polar analytes (e.g., a polyethylene (B3416737) glycol-based column)

-

Sampling tubes with a suitable sorbent (e.g., charcoal)[7]

Procedure:

-

Sample Preparation: For purity analysis, prepare a dilute solution of the synthesized this compound in a suitable solvent such as methylene (B1212753) chloride or methanol. For air samples, desorb the this compound from the sampling tube using a 95:5 (v/v) mixture of methylene chloride and methanol.[7]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 10 °C/min to a final temperature of 200 °C, held for 5 minutes. (Note: This is an example program and should be optimized for the specific column and instrument).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Identify the this compound peak based on its retention time, which should be confirmed by running a standard solution of pure this compound. The purity of the sample can be determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

Synthesis of this compound via Fischer Esterification

The following diagram illustrates the Fischer esterification process for the synthesis of this compound.

Caption: Fischer Esterification of L-Lactic Acid to this compound.

Applications in Drug Development

This compound is considered a "green solvent" due to its derivation from renewable resources, biodegradability, and low toxicity.[8] These properties make it an attractive alternative to traditional, more hazardous solvents in the pharmaceutical industry.

-

Solvent for Active Pharmaceutical Ingredients (APIs): Its excellent solvency for a wide range of organic molecules makes it a suitable medium for drug formulation and synthesis.[9]

-

Excipient in Drug Formulations: this compound is used as a solubilizer and carrier in topical and transdermal drug delivery systems, enhancing the penetration of APIs through the skin.[9][10]

-

Chiral Synthesis: As a chiral building block, this compound can be used in the synthesis of enantiomerically pure drug molecules, where specific stereochemistry is crucial for therapeutic efficacy and safety.[11]

-

Cleaning and Degreasing: In pharmaceutical manufacturing, it serves as an effective and environmentally friendly solvent for cleaning equipment and removing residues.

References

- 1. (-)-L-乳酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Ethyl L(-)-lactate | 687-47-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. osha.gov [osha.gov]

- 8. researchgate.net [researchgate.net]

- 9. Different Applications of Ethyl Lactate - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

Ethyl L-lactate: A Comprehensive Technical Guide to its Solubility in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-lactate, a bio-based solvent derived from the fermentation of carbohydrates, is increasingly recognized as a sustainable alternative to conventional organic solvents.[1] Its favorable toxicological profile, biodegradability, and versatile solvency have positioned it as a valuable excipient in pharmaceutical formulations, a green solvent in organic synthesis, and a component in various industrial applications.[2][3][4] A thorough understanding of its solubility characteristics in a wide range of solvents is paramount for its effective utilization in research, development, and manufacturing. This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the ability of a solute to dissolve in a solvent to form a homogeneous solution. For liquid-liquid systems, the term "miscibility" is often used. Two liquids are considered miscible if they form a homogeneous solution in all proportions. In contrast, partially miscible liquids will form two distinct liquid phases at certain compositions. The solubility of a substance is influenced by several factors, including temperature, pressure, and the physicochemical properties of both the solute and the solvent.

Quantitative Solubility Data

This compound is widely reported to be miscible with water and a broad array of organic solvents.[2][4][5][6] However, quantitative data, especially for its solubility in various organic solvents, is often dispersed in scientific literature. This section consolidates available data into a clear, tabular format for ease of comparison.

Solubility in Water

This compound is considered to be freely soluble or miscible with water.[4][6] One technical data sheet specifies its solubility in water as "Fully Miscible". While this qualitative description is prevalent, detailed quantitative data across a range of temperatures from vapor-liquid equilibrium (VLE) studies provide a more nuanced understanding of the interactions between this compound and water. The ethyl lactate-water system is known to be non-ideal and can form a minimum boiling azeotrope.

Table 1: Vapor-Liquid Equilibrium Data for the this compound + Water System

| Temperature (°C) | Mole Fraction of this compound in Liquid Phase (x) | Mole Fraction of this compound in Vapor Phase (y) | Pressure (kPa) |

| 40.0 | Data not available in snippets | Data not available in snippets | Data not available in snippets |

| 60.0 | Data not available in snippets | Data not available in snippets | Data not available in snippets |

Note: Specific mole fraction data points from the VLE studies were not available in the provided search results. However, the search results indicate that such data has been experimentally determined and published.

Solubility in Organic Solvents

This compound exhibits excellent miscibility with a wide range of polar organic solvents, including alcohols, ketones, and esters.[2] Its solubility in non-polar solvents like hydrocarbons is more limited, and it exhibits partial miscibility with several of them.

Table 2: Miscibility of this compound with Common Organic Solvents

| Solvent | Qualitative Solubility/Miscibility |

| Ethanol (B145695) | Miscible[2][5] |

| Acetone | Miscible[2] |

| Ether | Miscible[2][6] |

| Esters | Miscible[2] |

| Ketones | Miscible[2] |

| Hydrocarbons | Partially Miscible (specific data varies) |

| Chloroform | Very Soluble[4] |

Table 3: Vapor-Liquid Equilibrium Data for the this compound + Ethanol System

| Temperature (°C) | Mole Fraction of this compound in Liquid Phase (x) | Mole Fraction of this compound in Vapor Phase (y) | Pressure (kPa) |

| 40.0 | Data not available in snippets | Data not available in snippets | Data not available in snippets |

| 60.1 | Data not available in snippets | Data not available in snippets | Data not available in snippets |

| 80.2 | Data not available in snippets | Data not available in snippets | Data not available in snippets |

Note: Specific mole fraction data points from the VLE studies were not available in the provided search results. The ethyl lactate (B86563) + ethanol system is reported to be slightly non-ideal.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process design and formulation development. The following sections detail the methodologies for measuring both solid-in-liquid and liquid-in-liquid solubility.

Gravimetric Method for Solid-in-Liquid Solubility

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid solute in a liquid solvent.

Principle: This method involves preparing a saturated solution of the solute in the solvent at a constant temperature. A known mass or volume of the saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solid solute is then measured, from which the solubility can be calculated.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of the solid solute to a known volume of the solvent in a sealable container (e.g., a flask with a stopper).

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. This can be done using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully extract a clear aliquot of the saturated supernatant without disturbing the solid phase. This can be achieved by centrifugation followed by careful decantation or by using a syringe with a filter.

-

Sample Weighing: Accurately weigh a clean, dry, and pre-weighed container (e.g., an evaporating dish or a beaker). Transfer the clear aliquot of the saturated solution to this container and weigh it again to determine the mass of the solution.

-

Solvent Evaporation: Place the container in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The evaporation should be carried out until a constant weight of the dried solute is achieved.

-

Final Weighing: After cooling the container to room temperature in a desiccator, weigh it to determine the mass of the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of dried solute / (mass of solution - mass of dried solute)) x 100

Caption: Workflow for the gravimetric determination of solid-in-liquid solubility.

Determination of Liquid-Liquid Miscibility and Phase Diagrams

For liquid-liquid systems, determining the mutual solubility or constructing a phase diagram provides a comprehensive understanding of their behavior at different compositions and temperatures.

Principle: This involves preparing mixtures of the two liquids at various compositions and observing the temperature at which they transition from a single phase (miscible) to two phases (immiscible), or vice versa. This transition temperature is known as the cloud point.

Detailed Methodology:

-

Mixture Preparation: Prepare a series of mixtures of the two liquids (e.g., this compound and an organic solvent) with varying compositions by mass or volume in sealed, transparent containers (e.g., glass ampoules or test tubes).

-

Temperature Control: Place the sample in a temperature-controlled bath with a viewing window. The temperature of the bath should be precisely controlled and measured.

-

Cloud Point Determination:

-

For systems with an upper critical solution temperature (UCST): Start at a temperature where the two liquids are immiscible (two phases). Slowly heat the sample while stirring continuously. The temperature at which the solution becomes clear (a single phase) is the cloud point.

-

For systems with a lower critical solution temperature (LCST): Start at a temperature where the two liquids are miscible (one phase). Slowly cool the sample while stirring. The temperature at which the solution becomes turbid (two phases) is the cloud point.

-

-

Data Collection: Repeat the cloud point determination for each composition.

-

Phase Diagram Construction: Plot the cloud point temperatures against the composition of the mixtures. The resulting curve represents the boundary between the one-phase and two-phase regions, and the peak or valley of this curve corresponds to the critical solution temperature.

Caption: Workflow for determining liquid-liquid miscibility and constructing a phase diagram.

Analytical Methods for Concentration Determination

In cases where the gravimetric method is not suitable (e.g., for volatile solutes or when high precision is required), analytical techniques can be used to determine the concentration of this compound in a saturated solution.

-

Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a robust method for quantifying the concentration of volatile compounds like this compound. A calibration curve is first established using standards of known concentrations. The saturated solution is then diluted and injected into the GC to determine the this compound concentration.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly for less volatile systems or when coupled with a mass spectrometer for enhanced specificity. A suitable stationary phase and mobile phase are chosen to achieve good separation of this compound from the solvent.

Conclusion

This compound's broad miscibility with water and polar organic solvents, coupled with its environmentally benign nature, makes it a highly attractive solvent for a multitude of applications in research and industry. While comprehensive quantitative solubility data in all organic solvents is not yet fully consolidated in a single source, the available vapor-liquid equilibrium data and qualitative descriptions provide a strong foundation for its practical use. The detailed experimental protocols provided in this guide offer a clear path for researchers to precisely determine the solubility of this compound in specific solvent systems tailored to their needs. As the demand for green solvents continues to grow, a more extensive and centralized database of the solubility of this compound will undoubtedly be a valuable resource for the scientific community.

References

Spectroscopic Characterization of Ethyl L-lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl L-lactate, a key chiral building block in organic synthesis and a biodegradable solvent with applications in the pharmaceutical industry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound (C₅H₁₀O₃), both ¹H and ¹³C NMR provide characteristic signals corresponding to its unique atomic arrangement.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the ethyl and lactate (B86563) moieties. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a reference standard, commonly tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CH(OH)- | ~4.28 | Quartet (q) | 7.1 |

| -O-CH₂-CH₃ | ~4.23 | Quartet (q) | 7.2 |

| -OH | ~3.52 | Singlet (s) | - |

| -CH(OH)-CH₃ | ~1.42 | Doublet (d) | 6.8 |

| -O-CH₂-CH₃ | ~1.30 | Triplet (t) | 7.2 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (Ester) | ~175.5 |

| -CH(OH)- | ~69.1 |

| -O-CH₂- | ~60.8 |

| -CH(OH)-CH₃ | ~20.4 |

| -O-CH₂-CH₃ | ~14.2 |

Note: The spectrum is typically acquired with proton decoupling, resulting in singlet peaks for each carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies. The IR spectrum of this compound exhibits characteristic absorption bands for its hydroxyl and ester functional groups.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3400 - 3500 | Strong, Broad |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |

| C=O (Ester) | Stretching | ~1735 | Strong |

| C-O (Ester) | Stretching | 1100 - 1300 | Strong |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for volatile compounds like this compound. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 118 | ~5 | [M]⁺ (Molecular Ion) |

| 103 | ~10 | [M - CH₃]⁺ |

| 75 | ~50 | [M - OCH₂CH₃]⁺ |

| 45 | 100 | [COOCH₂CH₃]⁺ (Base Peak) |

| 43 | ~20 | [CH₃CO]⁺ |

| 29 | ~90 | [CH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.[2]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.[4] A background spectrum of the clean, empty crystal should be acquired.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.[4]

-

If using salt plates (e.g., NaCl or KBr), place one to two drops of the neat liquid on one plate and carefully place the second plate on top to create a thin film.[5]

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the prepared sample (on the ATR crystal or between salt plates) into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or gas chromatography (GC) inlet is common.

-

If using a GC-MS system, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the GC, where the compound is vaporized and separated from the solvent before entering the mass spectrometer.

Data Acquisition:

-

The vaporized sample molecules enter the ion source, which is under high vacuum.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

-

The resulting positively charged ions are accelerated and guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. scribd.com [scribd.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

Green solvent properties of Ethyl L-lactate explained

An In-depth Technical Guide to the Green Solvent Properties of Ethyl L-Lactate

Introduction

This compound is an organic ester derived from renewable resources, positioning it as a leading "green solvent" in the chemical and pharmaceutical industries.[1][2] It is produced through the esterification of L-lactic acid with ethanol (B145695), both of which can be sourced from the fermentation of biomass such as corn or sugar crops.[3][4][5][6] This bio-based origin, combined with its favorable safety and environmental profile, makes it an attractive alternative to conventional petroleum-derived solvents.[1][7][8][9] The United States Food and Drug Administration (FDA) has approved its use in food preparations, pharmaceutical products, and cosmetics due to its low toxicity.[3][10][11] This guide provides a comprehensive overview of the properties, synthesis, applications, and experimental protocols related to this compound for professionals in research and drug development.

Green Chemistry Profile

This compound aligns with several core principles of green chemistry.[3] It is 100% biodegradable, breaking down into carbon dioxide and water, and is easy to recycle.[3][12][13] Furthermore, it is non-corrosive, non-carcinogenic, and does not deplete the ozone layer.[3][12][13] Its low volatility and high boiling point reduce Volatile Organic Compound (VOC) emissions, contributing to better air quality compared to many traditional solvents.[1]

Physicochemical and Solubility Properties

This compound is a clear, colorless liquid with a mild, fruity odor.[1][14] It is an amphiphilic, polar solvent capable of forming both intra- and intermolecular hydrogen bonds, allowing it to dissolve a wide range of polar and non-polar compounds.[5][11][15] Its miscibility with water and most organic solvents makes it highly versatile.[16][17]

General Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₃ | [14][18] |

| Molecular Weight | 118.13 g/mol | [14][18][19] |

| Appearance | Clear, colorless liquid | [14][20] |

| Odor | Mild, characteristic, fruity | [1][14] |

| Boiling Point | 154 °C (309 °F) | [19][20][21] |

| Melting Point | -26 °C (-14.8 °F) | [20][21] |

| Density | ~1.03 g/mL at 20-25 °C | [16][19][22] |

| Vapor Pressure | 0.279 kPa (2.09 mmHg) at 20 °C | [20] |

| Water Solubility | Miscible (with some hydrolysis) | [16][17] |

| logP (Octanol/Water) | -0.18 | [21] |

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a valuable tool for predicting the solubility of materials. They divide the total Hildebrand solubility parameter (δ) into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).

| Hansen Parameter | Value (MPa)½ | Value (cal/cm³)½ | Reference(s) |

| δd (Dispersion) | 16.0 | 7.8 | [21][22][23] |

| δp (Polar) | 7.6 | 3.7 | [21][22][23] |

| δh (Hydrogen Bonding) | 12.5 | 6.1 | [21][22][23] |

| δt (Total) | 21.7 | 11.0 | [22] |

Synthesis of this compound

The primary industrial method for producing this compound is the esterification of lactic acid with ethanol.[3][5][6] This is a reversible reaction where water is produced as a by-product.[3][24] To drive the reaction towards the product side and achieve high yields, methods like reactive distillation are often employed to continuously remove water.[24][25][26]

More advanced, sustainable methods are also under investigation, including biocatalytic processes using microbes and the direct conversion of cellulose (B213188) or other biomass-derived sugars into ethyl lactate (B86563) using solid catalysts.[27][28][29]

Applications in Research and Drug Development

This compound's unique properties make it a versatile tool in the pharmaceutical industry.[1][3][10]

-

Solvent and Excipient: Its excellent solvency power and low toxicity make it ideal for dissolving active pharmaceutical ingredients (APIs) in various formulations, including topical creams, lotions, and gels.[1][30]

-

Drug Delivery: It can act as a carrier for delivering drugs to the skin and is also used as a preservative in some pharmaceutical products.[30]

-

Chiral Synthesis: As a chiral molecule, L-ethyl lactate is highly valued in chiral synthesis, enabling the production of enantiomerically pure compounds, which is critical for the safety and efficacy of many modern drugs.[1]

-

Organic Synthesis: It serves as a sustainable medium for a variety of organic reactions, including coupling reactions, heterocyclizations, and multi-component reactions.[5][7][8] The polarity of the solvent can be tuned by creating aqueous solutions of different concentrations.[5][8]

Safety, Ecotoxicity, and Handling

Safety and Handling

While this compound has low toxicity, proper handling procedures are essential.[1] It is a flammable liquid and should be stored in a cool, dry, well-ventilated area away from ignition sources.[31][32][33]

| Parameter | Value / Guideline | Reference(s) |

| Flash Point | 59.0 °C (Pensky-Martens closed-cup) | [20] |

| Flammability Limits | 1.5% - 11.4% in air | [19][20] |

| Autoignition Temp. | 400 °C | [20] |

| Incompatibilities | Strong oxidizing agents, strong alkalis | [16][32] |

| PPE | Safety goggles, chemical-resistant gloves (Nitrile), lab coat | [31][33][34] |

| Handling | Avoid inhalation of vapor. Use with adequate ventilation. Ground equipment to prevent static discharge. | [31][33][34] |

Toxicity and Biodegradability

This compound is considered readily biodegradable.[1][14] In the human body, it is metabolized into ethanol and lactic acid, which are natural metabolites.[3] It is not considered a carcinogen or a reproductive toxin.[12][13]

| Metric | Result | Reference(s) |

| Biodegradation | Readily biodegradable (75% of ThOD in 28 days) | [14] |

| Toxicity (Oral, LD50) | 2500 mg/kg (mouse) | [17] |

| Human Health | Low toxicity, not a skin irritant or sensitizer (B1316253) at 8% | [3][14] |

| Environmental Fate | Biodegrades to CO₂ and water | [3][12] |

Experimental Protocols

Method for Determining Solid-Liquid Solubility

A common technique for measuring the solubility of a solid compound (solute) in this compound is the gravimetric method.

Protocol:

-

Sample Preparation: Place an excess amount of the solid solute into a sealed glass vessel containing a known mass of this compound and a magnetic stirrer.

-

Equilibration: Place the vessel in a temperature-controlled water bath and stir the mixture for an extended period (e.g., 48 hours) to ensure equilibrium is reached at a constant temperature.

-

Phase Separation: After equilibration, stop stirring and allow the undissolved solid to settle.

-

Sampling: Carefully extract a sample of the saturated liquid phase using a pre-heated syringe fitted with a filter to prevent the transfer of solid particles.

-

Gravimetric Analysis: Weigh the collected liquid sample. Then, evaporate the solvent (this compound) under vacuum at a moderate temperature until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated as the mass of the dried solute divided by the total mass of the saturated solution sample, often expressed as a mass fraction or converted to a mole fraction.

Synthesis via Reactive Distillation

This protocol outlines a general laboratory-scale synthesis of this compound using a reactor coupled with a separation unit to remove water, driving the esterification reaction to completion.

Protocol:

-

Reactor Setup: Charge a reaction vessel with L-lactic acid, ethanol (typically in a molar excess, e.g., 2:1 ethanol to lactic acid), and an acid catalyst (e.g., an ion-exchange resin like Amberlyst).[24]

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 95 °C).[24]

-

Water Removal: Couple the reactor to a pervaporation membrane unit or a distillation column. Apply a vacuum to the permeate side of the membrane to selectively remove water from the reaction mixture as it forms.[24]

-

Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the concentration of reactants and products using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Purification: Once the desired conversion of lactic acid is achieved, the resulting crude this compound is purified. This typically involves neutralizing the catalyst (if homogenous), followed by fractional distillation to separate the this compound from unreacted ethanol and other minor by-products.

Assessment of Oxidative Stability

This compound can undergo oxidation to form peroxides, especially during prolonged storage without an inert atmosphere.[12] A semi-quantitative peroxide assay can be used to monitor its stability.

Protocol:

-

Sample Preparation: Obtain a sample of the this compound to be tested. Control samples stored under an inert nitrogen blanket and samples exposed to air can be compared.[12]

-

Antioxidant Addition (Optional): To test the efficacy of stabilizers, antioxidants such as ascorbic acid (AA) or butylated hydroxytoluene (BHT) can be added to samples prior to storage.[12]

-

Peroxide Test Strips: Use commercially available peroxide test strips. Dip the reactive zone of the test strip into the this compound sample for a specified time (e.g., 1 second).

-

Colorimetric Reading: After a set waiting period (e.g., 15 seconds), compare the color of the reactive zone to the color scale provided with the test kit to determine the peroxide concentration (typically in mg/L or ppm).[12]

-

Data Analysis: Record the peroxide concentration over time to assess the degradation rate under different storage conditions (e.g., with and without inert gas, with and without antioxidants).[12]

References

- 1. High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. Ethyl lactate: properties, synthesis and biosynthetic pathway_Chemicalbook [chemicalbook.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Ethyl lactate as a solvent: Properties, applications and production processes – a review | Semantic Scholar [semanticscholar.org]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. Ethyl lactate as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Ethyl Lactate As a Green Solvent: A Promising Bio-compatible Media for Organic Synthesis | Bentham Science [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl lactate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pharmtech.com [pharmtech.com]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ethyl lactate CAS#: 97-64-3 [m.chemicalbook.com]

- 17. Page loading... [wap.guidechem.com]

- 18. (L)-ethyl lactate | C5H10O3 | CID 92831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 20. musashino.com [musashino.com]

- 21. ethyl lactate [stenutz.eu]

- 22. mgchemicals.com [mgchemicals.com]

- 23. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 24. scribd.com [scribd.com]

- 25. researchgate.net [researchgate.net]

- 26. Life cycle and techno-economic assessment of ethyl lactate production via reactive distillation with structured catalytic packing - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]

- 27. Biocycle Fermentation Based on Lactic Acid Bacteria and Yeast for the Production of Natural Ethyl Lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Different Applications of Ethyl Lactate - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 31. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 32. nj.gov [nj.gov]

- 33. carlroth.com:443 [carlroth.com:443]

- 34. aurochemicals.com [aurochemicals.com]

The Sweet Scent of Green Chemistry: An In-depth Guide to the Natural Occurrence and Biosynthesis of Ethyl L-lactate

For Researchers, Scientists, and Drug Development Professionals

Ethyl L-lactate, a chiral ester of L-lactic acid and ethanol (B145695), is a molecule of significant interest across the pharmaceutical, food, and specialty chemical industries. Prized for its favorable safety profile, biodegradability, and versatile solvency, it stands as a prominent example of a "green" chemical.[1] This technical guide delves into the core aspects of this compound's natural presence and its varied biosynthetic pathways, providing quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development endeavors.

Natural Occurrence of this compound

This compound is a naturally occurring volatile compound found in a wide array of fruits, fermented beverages, and other food products.[1][2] Its presence contributes to the characteristic aroma and flavor profiles of many of these items, often described as mild, buttery, creamy, and fruity with hints of coconut.[1] The concentration of this compound can vary significantly depending on the specific variety, ripeness, and processing methods of the food or beverage.

Below is a summary of the reported concentrations of this compound in various natural sources.

| Food/Beverage | Concentration Range | Reference |

| Wine | ||

| Grape Wines | 8.54 - 173.76 mg/L | [3] |

| Cherry Wine | Detected (produced by Saccharomyces cerevisiae) | [4] |

| Spirits | ||

| Cachaça | Average of 70.8 mg/L | [5] |

| Fruits | ||

| Pineapple | 10,000 ppm (in flavor preparations) | [6] |

| Apple | 8,000 ppm (in flavor preparations) | [6] |

| Passion Fruit | 5,000 ppm (in flavor preparations) | [6] |

| Blackcurrant | ~5,000 ppm (in flavor preparations) | [6] |

| Watermelon | 5,000 ppm (in flavor preparations) | [6] |

| Cherry | 3,000 ppm (in flavor preparations) | [6] |

| Blueberry | 3,000 ppm (in flavor preparations) | [6] |

| Wild Strawberry | 3,000 ppm (in flavor preparations) | [6] |

| Blackberry | 2,000 ppm (in flavor preparations) | [6] |

| Strawberry | 1,000 ppm (in flavor preparations) | [6] |

| Yellow Passion Fruit | Detected | [4] |

| Dairy Products | ||

| Yogurt | Produced during fermentation by lactic acid bacteria | [7] |

| Cheese | Present as a flavor component | [8] |

| Other Fermented Products | ||

| Gueuze Beer | Concentrations increase with fermentation age | [4] |

| Soy Sauce | ~1,000 ppm (in flavor preparations) | [6] |

| Vinegar | Detected | [4] |

| Cocoa and Chocolate | ~5,000 ppm (in flavor preparations) | [6] |

Biosynthesis of this compound

The production of this compound can be achieved through several biosynthetic routes, primarily categorized into microbial fermentation and enzymatic synthesis. These methods offer a sustainable alternative to traditional chemical synthesis from petrochemical feedstocks.[1]

Microbial Fermentation

Microorganisms, including bacteria and yeast, can be harnessed to produce this compound. This can be achieved through single-organism fermentations or co-cultures, and often involves metabolic engineering to enhance product yields and titers.

Bacteria:

Genetically engineered Escherichia coli has been developed as a microbial host for this compound biosynthesis.[9] The metabolic pathways are engineered to channel carbon flux from central metabolism towards the production of lactic acid and ethanol, which are then esterified.

Yeast:

Saccharomyces cerevisiae, a widely used industrial microorganism, has also been engineered for this compound production.[10] By introducing genes encoding for enzymes such as propionyl-CoA transferase and alcohol acyltransferase, the yeast can be programmed to synthesize the target ester.[10] Lactic acid bacteria (LAB) are also significant producers of lactic acid, a precursor for ethyl lactate (B86563), and can be used in co-culture systems.[11][12]

The following table summarizes key quantitative data from various microbial fermentation studies for this compound production.

| Microorganism | Genetic Modification | Substrate | Titer/Yield | Reference |

| Saccharomyces cerevisiae α(L)-CP-Ae | Introduction of propionyl-CoA transferase (Pct) and alcohol acyltransferase (AAT) | Not specified | 239.53 ± 5.45 mg/L | [10] |

| Saccharomyces cerevisiae α(L)-tCP-tAe | Increased copy number of Pct and AAT genes | Not specified | 346.39 ± 3.99 mg/L | [10] |

| Saccharomyces cerevisiae α(L)-tCP-tAeΔpor2 | Knockout of porin gene (por2) | Not specified | 420.48 ± 6.03 mg/L | [10] |

| Lactic Acid Bacteria and Yeast (Mixed Fermentation) | Wild-type strains | Rice saccharification solution | 1.32 g/L | [12] |

| Lactic Acid Bacteria and Yeast (Conjugate Fermentation) | Wild-type strains | Rice saccharification solution | 3.05 g/L | [11][12] |

Enzymatic Synthesis

Enzymatic synthesis, primarily using lipases, offers a highly selective and environmentally benign route to this compound.[13] This method involves the direct esterification of lactic acid and ethanol catalyzed by a lipase (B570770), which can be either free or immobilized. Immobilized enzymes are often preferred for their reusability and improved stability.

The table below provides a comparison of different enzymatic systems for this compound synthesis.

| Enzyme | Support/Form | Key Reaction Conditions | Yield/Conversion | Reference |

| Immobilized Lipase | Not specified | Molar ratio (ethanol:acid) 8.3:1, 55°C, 26.87 h | 24.32% yield | [9][14] |

| Aspergillus fumigatus Lipase | Purified | Molar ratio (ethanol:lactic acid) 500:100 mM in heptane, 40°C, 12 h | 87.32% esterification | [9] |

| Novozym 435 | Immobilized | Molar ratio (lactic acid:alcohol) 1:1 (120 mM each), 50°C, 24 h, with molecular sieves | 79.2% yield | [9] |

| Lipase in Deep Eutectic Solvent | Choline chloride:glycerol (1:2) | 3M lactic acid, 5M ethanol, 30 mg/mL enzyme, 50°C | 28.7% yield | [9] |

| Novozym 435 | Immobilized | 1.0 M Lactic Acid, 2.0 M Ethanol in tert-butyl methyl ether, 30°C, 24h | High conversion | [15] |

Signaling Pathways and Metabolic Engineering

The biosynthesis of this compound in engineered microorganisms involves the strategic manipulation of metabolic pathways to direct the flow of carbon from a central metabolite like pyruvate (B1213749) towards the final product.

In engineered Saccharomyces cerevisiae, the pathway typically begins with the conversion of pyruvate to L-lactate, catalyzed by an introduced L-lactate dehydrogenase. The subsequent steps involve the activation of L-lactate to L-lactoyl-CoA by a propionyl-CoA transferase, followed by the esterification of L-lactoyl-CoA with ethanol, a natural fermentation product of yeast, catalyzed by an alcohol acyltransferase. Genetic modifications, such as increasing the gene copy number of key enzymes or knocking out competing pathways, can significantly enhance the production of this compound.[10]

Experimental Protocols

Quantification of this compound in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in wine samples.

1. Sample Preparation:

-

For sparkling wines, degas the sample prior to analysis.[16]

-

For wines with a sugar content higher than 20 g/L, perform a preliminary distillation.[16]

-

Transfer a known volume of the wine sample (e.g., 10 mL) into a volumetric flask.

-

Add a known concentration of an internal standard solution (e.g., 4-methyl-2-pentanol).[16]

-

Bring the volume to the mark with the wine sample.

2. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Mass Spectrometer: Agilent 5977A or similar.

-

Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless inlet, operated in split mode with a split ratio of, for example, 20:1.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: Increase to 150°C at 3°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 10 minutes.

-

-

MS Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 45, 75, 89) and the internal standard.

3. Calibration and Quantification:

-

Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in a model wine solution (e.g., 12% ethanol in water).

-

Analyze the calibration standards using the same GC-MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Quantify the concentration of this compound in the wine samples by applying the response factor from the calibration curve to the measured peak area ratios.

Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol outlines a procedure for the synthesis of this compound using an immobilized lipase such as Novozym 435.

1. Materials:

-

L-Lactic acid

-

Ethanol (anhydrous)

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether)

-

Molecular sieves (optional, for water removal)

-

Reaction vessel (e.g., screw-capped vial or round-bottom flask)

-

Shaking incubator or magnetic stirrer with temperature control

2. Reaction Setup:

-

In a reaction vessel, dissolve L-lactic acid in the organic solvent.

-

Add ethanol to the solution. A molar excess of ethanol is often used to drive the equilibrium towards product formation (e.g., a molar ratio of ethanol to lactic acid of 2:1 to 8:1).[9][15]

-

Add the immobilized lipase to the reaction mixture. The enzyme loading can be in the range of 10-20% (w/w) of the substrates.

-

If desired, add activated molecular sieves to remove the water produced during the reaction, which can further shift the equilibrium.

3. Reaction Conditions:

-

Seal the reaction vessel to prevent evaporation of the solvent and ethanol.

-

Place the vessel in a shaking incubator or on a magnetic stirrer set to a constant temperature (e.g., 30-55°C) and agitation speed (e.g., 150-200 rpm).[9][14]

-

Allow the reaction to proceed for a specified time (e.g., 12-48 hours). The reaction progress can be monitored by taking aliquots at different time points and analyzing them by GC or HPLC.

4. Product Isolation and Purification:

-

After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with fresh solvent and reused.

-

The solvent can be removed from the filtrate by rotary evaporation.

-

The crude product can be further purified by distillation under reduced pressure to obtain pure this compound.

Reactive Distillation for this compound Production

Reactive distillation is an intensified process that combines chemical reaction and product separation in a single unit, offering advantages in terms of conversion, energy efficiency, and reduced capital costs.[17]

A typical lab-scale or pilot-scale reactive distillation setup for this compound production consists of a distillation column packed with a solid acid catalyst (e.g., Amberlyst 46).[17] Lactic acid and ethanol are fed into the column at appropriate locations. The esterification reaction occurs in the catalytic packing. The more volatile components, primarily water and excess ethanol, move up the column and are removed as distillate, while the less volatile product, this compound, moves down the column and is collected as the bottom product. By continuously removing water, the reaction equilibrium is shifted towards the product side, leading to high conversions of lactic acid.[17]

References

- 1. Ethyl lactate - Wikipedia [en.wikipedia.org]

- 2. High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 3. Effects of Different Techniques of Malolactic Fermentation Induction on Diacetyl Metabolism and Biosynthesis of Selected Aromatic Esters in Cool-Climate Grape Wines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biocycle Fermentation Based on Lactic Acid Bacteria and Yeast for the Production of Natural Ethyl Lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. imedpub.com [imedpub.com]

- 14. tandfonline.com [tandfonline.com]

- 15. JP2009142217A - Synthesis method of lactate by enzyme - Google Patents [patents.google.com]

- 16. Analysis of volatile compounds in wines by gas chromatography | OIV [oiv.int]

- 17. uest.ntua.gr [uest.ntua.gr]

Ethyl L-lactate: An In-depth Technical Guide to its Environmental Profile and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-lactate, the ethyl ester of L-lactic acid, is a bio-based solvent derived from renewable resources such as corn and sugar beets.[1] Its favorable safety and environmental profile has led to its classification as a "green solvent," making it an increasingly popular alternative to traditional petroleum-derived solvents in a wide range of industries, including pharmaceuticals, coatings, and electronics.[1][2][3] This technical guide provides a comprehensive overview of the environmental impact and biodegradability of this compound, presenting key data, detailed experimental protocols, and visual representations of metabolic and procedural pathways to support research and development activities.

Environmental Fate and Ecotoxicity

This compound is recognized for its low environmental impact, characterized by ready biodegradability, low potential for bioaccumulation, and low toxicity to aquatic organisms.[4][5]

Biodegradability

This compound is classified as "readily biodegradable," meaning it is expected to rapidly and completely break down in aquatic environments under aerobic conditions.[6] One study demonstrated 85% biodegradation over a 28-day period.[4] Another study using a Closed Bottle screening test showed 75% of its theoretical biochemical oxygen demand (BOD) was met in 28 days, with 22% being met after just 5 days. When the concentration was increased, it achieved 85% of its theoretical BOD in 28 days and 36% in 5 days.[7] These results were obtained following standardized OECD (Organisation for Economic Co-operation and Development) test guidelines, which are the international standard for assessing the ready biodegradability of chemicals.[8][9]

Hydrolysis

In the presence of water, this compound undergoes hydrolysis, breaking down into ethanol (B145695) and lactic acid. This process can be catalyzed by acids or bases and is a key step in its environmental degradation pathway.[10] The rate of this reaction is dependent on temperature and pH.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF). For this compound, the estimated BCF is low, suggesting a low potential for bioaccumulation in aquatic organisms.[7] Substances with a BCF greater than 2,000 are typically considered bioaccumulative.[11]

Aquatic Toxicity

The ecotoxicity of this compound has been evaluated for various aquatic species, including fish, invertebrates (daphnia), and algae. The results consistently indicate low toxicity.

Table 1: Summary of Aquatic Toxicity Data for this compound

| Species | Endpoint | Value | Test Guideline | Reference |

| Danio rerio (Zebra fish) | 96-hour LC50 | 320 mg/L | OECD 203 | [6] |

| Daphnia magna (Water flea) | 48-hour EC50 | 683 mg/L | OECD 202 | [4] |

| Pseudokirchneriella subcapitata (Green algae) | 72-hour ErC50 | 3,500 mg/L | OECD 201 | [4] |

| Activated Sludge | 3-hour EC50 | > 1,000 mg/L | OECD 209 | [4] |

LC50 (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50%): The concentration of a substance that causes a defined effect in 50% of the test organisms (e.g., immobilization for daphnia, growth inhibition for algae).

Biodegradation Pathway

The biodegradation of this compound is initiated by hydrolysis, which cleaves the ester bond to form ethanol and L-lactic acid. Both of these products are readily metabolized by a wide variety of microorganisms in the environment.

-

Ethanol is oxidized to acetaldehyde, which is then converted to acetyl-CoA. Acetyl-CoA enters the Citric Acid Cycle (TCA Cycle) where it is further oxidized to carbon dioxide and water, generating cellular energy (ATP).

-

L-lactic acid is converted to pyruvate (B1213749) by the enzyme lactate (B86563) dehydrogenase. Pyruvate is a central metabolite that can also be converted to acetyl-CoA and enter the TCA Cycle for complete oxidation.

The overall process results in the complete mineralization of this compound to carbon dioxide and water, with a portion of the carbon being incorporated into new microbial biomass.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 3. matestlabs.com [matestlabs.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Metabolism Characteristics of Lactic Acid Bacteria and the Expanding Applications in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ecotoxicity and the biodegradability of lactic acid, alkyl lactate esters and lactate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]

- 9. oecd.org [oecd.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Screening of chemicals for human bioaccumulative potential with a physiologically based toxicokinetic model - PMC [pmc.ncbi.nlm.nih.gov]

Health and Safety Considerations for Ethyl L-lactate in Laboratory Settings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-lactate is an increasingly popular solvent in research and pharmaceutical development due to its biodegradable nature and derivation from renewable resources.[1] Classified as a "green solvent," it presents a favorable alternative to more hazardous organic solvents.[2][3] However, a comprehensive understanding of its health and safety profile is paramount for its safe handling in a laboratory environment. This guide provides an in-depth overview of the health and safety considerations for this compound, summarizing key data, outlining experimental safety protocols, and visualizing important procedural workflows.

Physical and Chemical Properties

A clear, colorless liquid with a mild, buttery, and fruity odor, this compound is miscible with water and most organic solvents.[1][4] Its key physical and chemical properties are summarized in Table 1.

| Property | Value | References |

| Chemical Formula | C5H10O3 | [4] |

| Molecular Weight | 118.13 g/mol | [4] |

| CAS Number | 97-64-3 (racemate), 687-47-8 (L-isomer) | [1] |

| Boiling Point | 151 to 155 °C (304 to 311 °F; 424 to 428 K) | [1] |

| Melting Point | -26 °C (−15 °F; 247 K) | [1] |

| Flash Point | 46 °C (115 °F) | [1][4] |

| Autoignition Temperature | 400 °C (752 °F) | [1] |

| Density | 1.03 g/cm³ | [1] |

| Vapor Pressure | 2 mmHg at 20 °C | |

| Vapor Density | 4.1 (Air = 1) | |

| Solubility | Miscible in water and most alcohols | [1] |

| Lower Explosive Limit (LEL) | 1.5% | [5] |

| Upper Explosive Limit (UEL) | 11.4% | [5] |

Toxicological Profile

This compound is considered to have low acute toxicity. However, it can cause irritation to the skin, eyes, and respiratory system.[6] The primary mechanism of skin irritation is believed to be its hydrolysis to ethanol (B145695) and lactic acid, which lowers the skin's pH.[7][8]

Acute Toxicity

| Route | Species | LD50 | References |

| Oral | Rat | > 2,000 mg/kg | [9] |

| Oral | Mouse | 2,500 mg/kg | |

| Dermal | Rabbit | > 5,000 mg/kg | [9] |

Irritation and Sensitization

-

Skin Irritation: Classified as a skin irritant (Category 2).[10] Prolonged or repeated contact may lead to redness, itching, and inflammation.[10]

-

Eye Irritation: Causes serious eye irritation (Category 2).[10] Symptoms can include stinging, tearing, redness, and swelling.[10]

-

Respiratory Irritation: May cause respiratory irritation.[11]

-

Skin Sensitization: Not considered to be a skin sensitizer.[12]

Genotoxicity and Carcinogenicity

-

Genotoxicity: The Ames test, a bacterial reverse mutation assay, has shown that this compound is not mutagenic.[11]

-

Carcinogenicity: It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[13][14]

Occupational Exposure Limits

Currently, there are no established Permissible Exposure Limits (PEL) by OSHA or Threshold Limit Values (TLV) by ACGIH for this compound.[15] However, a sensory irritation study on mice suggests a vapor exposure limit of 75 mg/m³ (approximately 15 ppm) to prevent irritation in humans.[12][16]

Handling and Safety Precautions

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles or safety glasses with side shields are recommended.[10]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[10] A standard laboratory coat is also necessary to protect skin and clothing.[10]

-

Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood.[10] If ventilation is insufficient, a suitable respirator should be used.

Storage

Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from heat, sparks, open flames, and other ignition sources.

Spills and Disposal

In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.[10] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.[10] Dispose of contents and container in accordance with local, regional, national, and international regulations.[17]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.

Experimental Protocols

The following are detailed methodologies for key toxicological and irritation assays relevant to the safety assessment of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[18][19][20][21]

-

Principle: The test chemical is applied topically to the RhE tissue. Cell viability is then measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt, which is quantified spectrophotometrically after extraction.[19][21] A reduction in cell viability below a certain threshold indicates irritation potential.[20]

-

Methodology:

-

Tissue Preparation: Reconstituted human epidermis (RhE) tissue models are pre-incubated in assay medium.[10]

-